molecular formula C9H18ClNO B2898316 {6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride CAS No. 2094483-40-4

{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride

Cat. No.: B2898316
CAS No.: 2094483-40-4
M. Wt: 191.7
InChI Key: LXHXOGBPERTNPG-UHFFFAOYSA-N
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Description

{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. This compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the position of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-2-5-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHXOGBPERTNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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